Cerium(IV) methoxyethoxide, 18-20% w/w in methoxyethanol

Vue d'ensemble

Description

Cerium(IV) methoxyethoxide, 18-20% w/w in methoxyethanol, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific research fields. This compound is a type of cerium-based metal-organic framework (MOF) that has unique properties, which make it an attractive material for use in scientific research.

Applications De Recherche Scientifique

Catalytic Activities and Environmental Applications

Cerium(IV) methoxyethoxide, as a precursor to cerium oxide materials, plays a significant role in environmental and catalytic applications. Cerium oxide nanoparticles have been developed to catalyze Fenton-like reactions, which are beneficial for environmental cleanup processes. These reactions involve the generation of radicals that can break down toxic organic pollutants in water treatment applications. The catalytic properties of cerium are attributed to its ability to cycle between +3 and +4 oxidation states, enabling it to participate in redox reactions essential for the Fenton-like process (Heckert, Seal, & Self, 2008).

Biomedical Applications

In the biomedical field, cerium(IV) methoxyethoxide-derived nanoparticles exhibit antioxidant properties by mimicking enzyme activities. These nanoparticles can act as both oxidation and reduction catalysts, thanks to the rapid switch between cerium's oxidation states. This dual catalytic activity allows them to function similarly to superoxide dismutases and catalases, enzymes that protect against oxidative stress by reducing harmful reactive oxygen levels in the body. Such properties are particularly beneficial for potential treatments of degenerative diseases, including Alzheimer's disease, due to the nanoparticles' ability to cross the blood-brain barrier (Xu & Qu, 2014).

Material Science and Surface Chemistry

In material science, cerium(IV) methoxyethoxide serves as a precursor to cerium oxide catalysts used in various applications, including the treatment of wastewater and the catalysis of wet oxidation processes. Studies involving X-ray photoelectron spectroscopy have detailed the valence state modifications in cerium within these catalysts, providing insight into their surface chemistry and performance in environmental applications. The interaction between cerium and manganese in composite oxides highlights the importance of redox reactions in the catalytic process, emphasizing the role of cerium's variable oxidation states in enhancing catalyst performance (Larachi, Pierre, Adnot, & Bernis, 2002).

Mécanisme D'action

Target of Action

Cerium(IV) methoxyethoxide primarily targets low-molecular-weight organic compounds . It is widely used in various fields of chemistry and technology as a catalyst for numerous reactions , a complexing agent, and a one-electron oxidizing agent .

Mode of Action

The compound interacts with its targets through redox reactions . The rate-limiting step in these reactions is the redox decomposition of the intermediate complex . The compound has been studied in the context of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions . Two different cerium (IV)–oxalate intermediate complexes were identified and characterized . These complexes have similar reactivity, which may be due to the similarity of the structure of their inner coordination spheres and the inner-sphere mechanism of electron transfer in the complexes .

Biochemical Pathways

The cerium (IV)–oxalate reaction involves two parallel reaction pathways . The formation of intermediate complexes of the composition CeOHOx (_{n}^{ {3 - 2n}}) (n = 1, 2) in the oxidation of oxalic acid under these conditions is significant . The main difference between the presented model of the cerium (IV)–oxalate reaction as part of the BZ reaction and the previous models is the explicit consideration of the participation of intermediate complexes of cerium (IV) with oxalic acid anions and sulfate background anions in the reaction .

Result of Action

The hydrolysis of cerium 2-methoxyethoxide and subsequent supercritical drying or freeze-drying yields a CeO2 aerogel or cryogel with quite a large surface area above 300 m^2/g . This indicates that the compound can significantly alter the physical properties of the target material.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cerium(IV) methoxyethoxide. For instance, the compound’s action can be affected by the presence of water, as it undergoes hydrolysis . Furthermore, the compound’s efficacy and stability can be influenced by the pH and temperature of the environment .

Propriétés

IUPAC Name |

cerium(4+);2-methoxyethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7O2.Ce/c4*1-5-3-2-4;/h4*2-3H2,1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRALIVAHBLZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

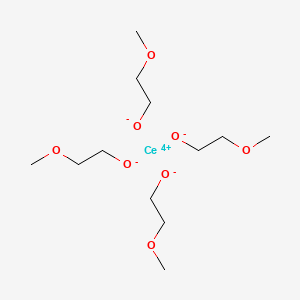

COCC[O-].COCC[O-].COCC[O-].COCC[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28CeO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611339 | |

| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium(IV) methoxyethoxide, 18-20% w/w in methoxyethanol | |

CAS RN |

876107-33-4 | |

| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.